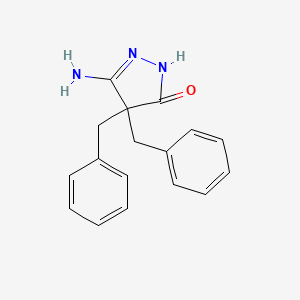
5-Amino-4,4-dibenzyl-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4,4-dibenzyl-1H-pyrazol-5(4H)-one is a synthetic organic compound that belongs to the pyrazolone family. Pyrazolones are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. This compound features an amino group at the third position and two benzyl groups at the fourth position, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4,4-dibenzyl-1H-pyrazol-5(4H)-one typically involves the condensation of appropriate hydrazine derivatives with diketones or ketoesters. One common method includes the reaction of 3-amino-1-phenyl-2-pyrazolin-5-one with benzyl chloride under basic conditions to introduce the benzyl groups.
Industrial Production Methods
In an industrial setting, the production of 3-Amino-4,4-dibenzyl-1H-pyrazol-5(4H)-one may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4,4-dibenzyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the benzyl groups.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Hydrazine derivatives.
Substitution: Compounds with different functional groups replacing the benzyl groups.
Scientific Research Applications
3-Amino-4,4-dibenzyl-1H-pyrazol-5(4H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-4,4-dibenzyl-1H-pyrazol-5(4H)-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino and benzyl groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-phenyl-2-pyrazolin-5-one: Lacks the benzyl groups, leading to different chemical properties.
4,4-Dibenzyl-1H-pyrazol-5(4H)-one: Lacks the amino group, affecting its reactivity and biological activity.
Uniqueness
3-Amino-4,4-dibenzyl-1H-pyrazol-5(4H)-one is unique due to the presence of both the amino group and the benzyl groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
152902-62-0 |
|---|---|
Molecular Formula |
C17H17N3O |
Molecular Weight |
279.34 g/mol |
IUPAC Name |
3-amino-4,4-dibenzyl-1H-pyrazol-5-one |
InChI |
InChI=1S/C17H17N3O/c18-15-17(16(21)20-19-15,11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H2,18,19)(H,20,21) |
InChI Key |
XLSVPNGSVPKJPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2(C(=NNC2=O)N)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



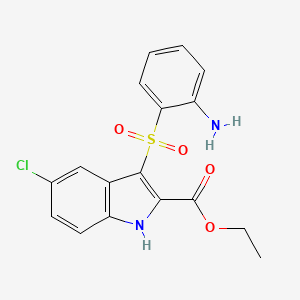
methanone](/img/structure/B12920857.png)
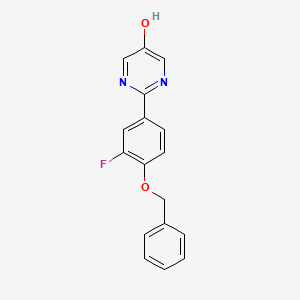
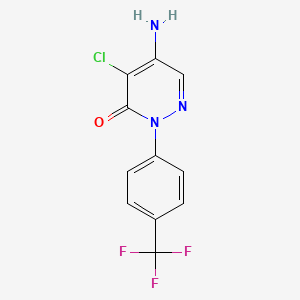
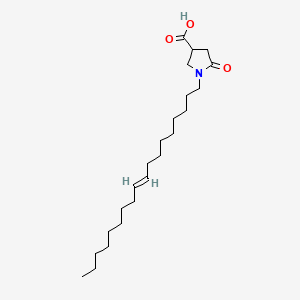

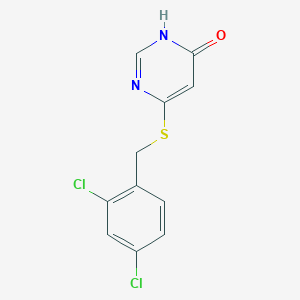
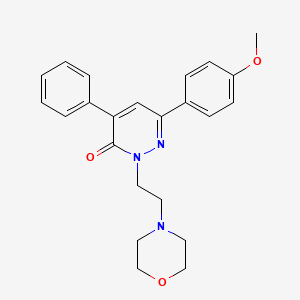


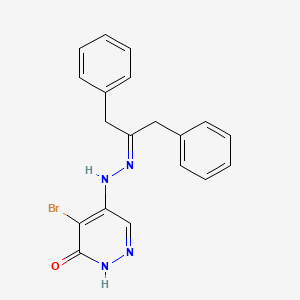
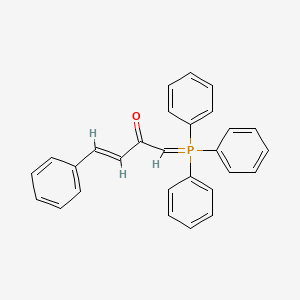
![5-({[(2,4-Dichlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12920920.png)
